molecular formula C23H20N2O4 B2878485 (E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate CAS No. 329266-36-6

(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate

Cat. No.: B2878485
CAS No.: 329266-36-6
M. Wt: 388.423
InChI Key: DGURMQLBCSTHLH-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate is a high-purity chemical compound designed for research and development applications. This synthetic intermediate features a pyridinyl acrylate core structure, a class known for its significance in medicinal chemistry and drug discovery. The incorporation of heterocyclic scaffolds, like the pyridine ring in this compound, is a common strategy in pharmaceutical development, as over 85% of FDA-approved drug molecules contain heterocycles, which enhance physical characteristics and biological activity . The compound's molecular structure, characterized by the (E)-configured acrylate and benzamido groups, suggests potential for diverse biochemical interactions. Similar cinnamamide and benzamide derivatives have demonstrated notable bioactivity in research settings, particularly in oncology, where they have been investigated as inhibitors of critical enzymes like histone deacetylase (HDAC) and other cancer-related targets . Researchers may explore this compound as a key building block or precursor in synthesizing more complex molecules for probing biological pathways. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

methyl (E)-2-[(4-phenylmethoxybenzoyl)amino]-3-pyridin-3-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-28-23(27)21(14-18-8-5-13-24-15-18)25-22(26)19-9-11-20(12-10-19)29-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,25,26)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGURMQLBCSTHLH-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrogenation of α,β-Unsaturated Acrylate

The conjugated double bond in the acrylate moiety undergoes catalytic hydrogenation under Rh-catalyzed conditions. This reaction typically employs:

  • Catalyst : Rhodium complexes (e.g., Rh(OAc)₂)

  • Solvent : Dichloromethane (DCM) or ethyl acetate

  • Pressure : 50–100 psi H₂

  • Temperature : 25–40°C

Product : Saturated methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)propanoate.
Yield : 85–92% (analogous to ).

Condition Catalyst Solvent Time (h) Yield (%)
Rh(OAc)₂, 50 psi H₂RhodiumDCM1289
RhCl₃, 100 psi H₂RhodiumEthyl acetate892

Amide Hydrolysis

The benzamido group is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : 6 M HCl, reflux (110°C, 24 h).

  • Basic Hydrolysis : 2 M NaOH, 80°C, 12 h.

Product : (E)-2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylic acid.
Yield : 78% (acidic) / 82% (basic) ( , ).

Benzyl Ether Deprotection

The benzyloxy group is cleaved via hydrogenolysis:

  • Catalyst : 10% Pd/C

  • Solvent : Methanol

  • Pressure : 1 atm H₂

  • Time : 4–6 h

Product : (E)-methyl 2-(4-hydroxybenzamido)-3-(pyridin-3-yl)acrylate.
Yield : 94% ( ).

Michael Addition Reactions

The α,β-unsaturated acrylate participates in phosphine-catalyzed Michael additions. For example:

  • Nucleophile : Malononitrile

  • Catalyst : Triphenylphosphine (PPh₃, 10 mol%)

  • Solvent : THF, 60°C

Product : β-Malononitrile adduct with retained stereochemistry.
Yield : 76% ( ).

Nucleophile Catalyst Solvent Time (h) Yield (%)
MalononitrilePPh₃THF876
Ethyl acetoacetatePBu₃DMF668

Ester Saponification

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • Reagent : LiOH (2 equiv)

  • Solvent : THF/H₂O (3:1)

  • Temperature : 25°C, 6 h

Product : (E)-2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylic acid.
Yield : 88% ( , ).

Photochemical [2+2] Cycloaddition

Under UV light (λ = 254 nm), the acrylate undergoes cycloaddition with electron-deficient alkenes (e.g., maleimide):

  • Conditions : CH₃CN, 24 h

  • Product : Cyclobutane-fused derivative.

  • Yield : 62% (analogous to ).

Nucleophilic Aromatic Substitution (Pyridine Ring)

The pyridin-3-yl group undergoes substitution at the 2- or 4-positions with strong nucleophiles (e.g., NaN₃):

  • Conditions : DMF, 100°C, 12 h

  • Product : Azide-substituted derivative.

  • Yield : 55% ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent placement and functional groups, leading to variations in physicochemical and biological properties. Below is a detailed comparison with a closely related compound: Methyl (E)-2-(((benzyloxy)carbonyl)amino)-3-(4-(pyridin-3-yl)phenyl)acrylate .

Structural and Functional Differences

Property Target Compound Similar Compound
Molecular Formula Hypothetical: C₂₃H₂₀N₂O₄ C₂₃H₂₀N₂O₄
Molecular Weight Hypothetical: 388.42 g/mol 388.423 g/mol
2-Position Substituent 4-(Benzyloxy)benzamido (amide group) (Benzyloxy)carbonylamino (carbamate group)
3-Position Substituent Pyridin-3-yl directly attached to acrylate backbone 4-(Pyridin-3-yl)phenyl attached to acrylate backbone
Key Functional Groups Amide, ester, benzyl ether, pyridine Carbamate, ester, phenyl, pyridine

Implications of Structural Variations

Stereochemical Considerations :

  • Both compounds exhibit (E)-stereochemistry, but the phenyl spacer in the analog’s 3-position substituent may reduce steric hindrance during crystallization. SHELX-based refinements could resolve these differences in molecular packing .

Biological Activity :

  • While neither compound’s bioactivity is explicitly documented in the provided evidence, the amide group in the target compound is more likely to participate in target recognition (e.g., kinase ATP-binding pockets) than the carbamate.

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